molecular formula C11H10BrNO3 B1489567 Methyl 2-bromo-4-cyano-6-methoxyphenylacetate CAS No. 1805020-00-1

Methyl 2-bromo-4-cyano-6-methoxyphenylacetate

Cat. No.: B1489567
CAS No.: 1805020-00-1
M. Wt: 284.11 g/mol
InChI Key: QMCPBGZCIKXRBQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-6-methoxyphenylacetate is a chemical compound belonging to the class of phenylacetates. It is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-cyano-6-methoxyphenylacetate typically involves the bromination of 4-cyano-6-methoxyphenylacetic acid followed by esterification with methanol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions using sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-6-methoxyphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of 2-amino-4-cyano-6-methoxyphenylacetate or 2-thio-4-cyano-6-methoxyphenylacetate.

    Reduction: Formation of 2-bromo-4-amino-6-methoxyphenylacetate.

    Oxidation: Formation of 2-bromo-4-cyano-6-hydroxyphenylacetate.

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-methoxyphenylacetate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-6-methoxyphenylacetate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the cyano and methoxy groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-cyano-6-hydroxyphenylacetate
  • Methyl 2-bromo-4-amino-6-methoxyphenylacetate
  • Methyl 2-thio-4-cyano-6-methoxyphenylacetate

Uniqueness

Methyl 2-bromo-4-cyano-6-methoxyphenylacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the cyano and methoxy groups provide additional sites for chemical modification .

Properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-4-7(6-13)3-9(12)8(10)5-11(14)16-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPBGZCIKXRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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